molecular formula C9H10FNO2 B7873411 Methyl 3-amino-4-fluoro-5-methylbenzoate

Methyl 3-amino-4-fluoro-5-methylbenzoate

Cat. No.: B7873411
M. Wt: 183.18 g/mol
InChI Key: CTLFNAGCIRKRRO-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-fluoro-5-methylbenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid and features an amino group, a fluorine atom, and a methyl ester group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-fluoro-5-methylbenzoate typically involves the esterification of 3-amino-4-fluoro-5-methylbenzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the purification of the product may involve techniques such as crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-fluoro-5-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile, products can include various substituted benzoates.

    Oxidation: Products can include quinones or other oxidized derivatives.

    Reduction: Products can include amines or other reduced derivatives.

    Hydrolysis: The major product is 3-amino-4-fluoro-5-methylbenzoic acid.

Scientific Research Applications

Methyl 3-amino-4-fluoro-5-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-fluoro-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the amino and fluorine groups can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-fluoro-4-methylbenzoate
  • Methyl 3-amino-4-chloro-5-methylbenzoate
  • Methyl 3-amino-4-bromo-5-methylbenzoate

Uniqueness

Methyl 3-amino-4-fluoro-5-methylbenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications compared to its chloro or bromo analogs.

Properties

IUPAC Name

methyl 3-amino-4-fluoro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-3-6(9(12)13-2)4-7(11)8(5)10/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLFNAGCIRKRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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